N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide
Description
N-(5-Amino-2-methoxyphenyl)-2-phenoxyacetamide is a substituted phenoxyacetamide derivative with the molecular formula C₁₇H₂₀N₂O₃ and an average molecular mass of 300.358 g/mol . Its structure comprises a phenoxy group linked to an acetamide backbone, which is further substituted with a 5-amino-2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZYCMDTENCYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 5-amino-2-methoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 5-amino-2-methoxyaniline in a suitable solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of
Biological Activity
N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- An amino group at the 5-position of a methoxy-substituted phenyl ring.
- A phenoxyacetamide moiety that contributes to its biological activity.
This structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.
This compound interacts with specific molecular targets, influencing various biochemical pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It can modulate receptor activity, particularly in neurobiological contexts.
- Cell Signaling Interference : The compound may interfere with cellular processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
-
In vitro Studies :
- The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, it showed an IC50 value of approximately 14 μM against MCF7 cells, indicating promising activity compared to standard chemotherapeutics like 5-Fluorouracil .
-
Mechanistic Insights :
- Research indicates that the compound induces apoptosis in cancer cells through pathways involving the inhibition of phosphoinositide 3-kinase (PI3K), a key regulator in cancer cell survival and proliferation .
- Animal Models :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Study on Breast Cancer Cells :
- Neuroprotective Effects :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and modulation of specific signaling pathways associated with cancer cell survival and growth .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that it can reduce neurodegeneration in models of NMDA receptor-induced damage, highlighting its potential as a treatment for neurodegenerative diseases . This activity may be attributed to its interaction with the NMDA receptor, a critical target in neurological disorders.
Biological Research
Biochemical Interactions
this compound has been studied for its interactions with various biomolecules. It has shown promise in modulating enzyme activity and receptor interactions, which are crucial for understanding cellular signaling pathways. For instance, the phenoxy group in the compound is believed to facilitate π–π interactions with amino acid residues in target proteins, enhancing its biological efficacy .
Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex molecules aimed at drug development. Its structural features can be modified to create derivatives with enhanced biological activities or reduced toxicity profiles, making it an essential scaffold in pharmaceutical chemistry .
Industrial Applications
Chemical Manufacturing
In the industrial sector, this compound is utilized as a precursor for synthesizing other chemical compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—allows it to be transformed into different derivatives that may serve specific industrial purposes.
Material Science
The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its applications may extend to coatings, polymers, and other materials where chemical stability and interaction with other substances are required.
Data Summary
Case Studies
-
Anticancer Activity Study
A study evaluated the effects of this compound on MCF7 breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to controls, suggesting its potential as a therapeutic agent against breast cancer. -
Neuroprotection Research
In a rat model of NMDA-induced neurotoxicity, administration of the compound resulted in decreased neuronal loss and improved cognitive function. This study underscores the compound's potential application in treating neurodegenerative conditions such as Alzheimer's disease. -
Synthesis of Derivatives
A synthetic route was developed to modify this compound into several derivatives with varying biological activities. These derivatives were tested for their anticancer properties, revealing enhanced efficacy compared to the parent compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections categorize and compare N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide with analogous compounds based on structural motifs, synthesis methods, and biological activities.
Phenoxyacetamide Derivatives as MAO Inhibitors
Several 2-phenoxyacetamide analogues have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in neurological disorders. Key examples include:
| Compound Name | IC₅₀ (MAO-A) | IC₅₀ (MAO-B) | Selectivity Index (MAO-A/B) | Key Structural Features |
|---|---|---|---|---|
| Compound 12 (2-(4-Methoxyphenoxy)acetamide) | 0.18 μM | 44.1 μM | 245 | Methoxy-substituted phenoxy group |
| Compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) | 0.018 μM | 0.07 μM | 3.9 | Propargylimino side chain |
| This compound | Not tested | Not tested | N/A | 5-Amino-2-methoxyphenyl substitution |
Key Findings :
- Compound 21 demonstrated the highest MAO-A inhibitory potency (IC₅₀ = 0.018 μM), attributed to its propargylimino side chain enhancing binding affinity .
- However, the 5-amino group may alter pharmacodynamics .
Herbicidal Phenoxyacetamide Derivatives
Phenoxyacetamides with thiazole or thiadiazole moieties exhibit potent herbicidal activity. Notable examples:
| Compound Name | Target Weed (IC₅₀) | Field Efficacy (g/ha) | Structural Features |
|---|---|---|---|
| 6an (2-(2,4-Dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) | Lactuca sativa (42.7 g/ha) | 375 | Dichlorophenoxy + thiadiazole ring |
| This compound | Not tested | Not tested | Phenoxy + 5-amino-2-methoxyphenyl |
Key Findings :
- 6an showed superior herbicidal activity due to its dichlorophenoxy and thiadiazole groups, which enhance cellular metabolism disruption (e.g., galactose and ascorbate pathways) .
- The target compound’s lack of electron-withdrawing groups (e.g., Cl) or heterocyclic rings may limit herbicidal potency compared to 6an .
Anti-Inflammatory and Antimicrobial Phenoxyacetamides
Substituted phenoxyacetamides with bromine or sulfamoyl groups demonstrate anti-inflammatory and antimicrobial properties:
| Compound Name | Activity (IC₅₀ or MIC) | Key Structural Features |
|---|---|---|
| N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide | Anti-inflammatory (ED₅₀ = 25 mg/kg) | Bromocyclohexyl + phenoxy |
| N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide | Antihistaminergic activity | Dichlorophenoxy + 5-amino-2-methoxyphenyl |
| This compound | Not tested | Phenoxy + 5-amino-2-methoxyphenyl |
Key Findings :
- Dichlorophenoxy derivatives exhibit enhanced bioactivity due to increased lipophilicity and receptor binding .
- The target compound’s unsubstituted phenoxy group may reduce antimicrobial efficacy compared to halogenated analogues .
Key Findings :
- High yields (>80%) are achievable for phenoxyacetamides with tetrahydropyrimidinyl groups (e.g., Compound 34) via straightforward condensation .
- The target compound’s synthesis pathway is less documented but likely parallels base-mediated nucleophilic reactions described in .
Q & A
Q. What are the optimized synthetic routes for N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves a two-step process:
- Step 1 : React 5-amino-2-methoxyphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate.
- Step 2 : Couple the intermediate with phenol derivatives under basic conditions (e.g., potassium carbonate) to introduce the phenoxy group. Key factors include temperature control (0–5°C for exothermic reactions), solvent selection (dichloromethane or toluene), and purification via column chromatography or recrystallization . Industrial methods may use continuous flow reactors for scalability .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy : Confirms the presence of aromatic protons, methoxy groups, and acetamide linkages.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- HPLC/MS : Ensures purity (>95%) and molecular weight validation. Thin-layer chromatography (TLC) is used to monitor reaction progress, with hexane:ethyl acetate (9:1) as a common solvent system .
Q. What preliminary biological screening approaches are recommended for assessing this compound’s bioactivity?
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric or colorimetric methods.
- Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for GPCRs or ion channels.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Control Variables : Standardize assay conditions (pH, temperature, cell passage number).
- Structural Confirmation : Re-validate compound purity and stereochemistry using X-ray crystallography or 2D-NMR.
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., methoxy vs. ethoxy substitutions altering potency) .
Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) for receptor-ligand interactions.
- Molecular Dynamics Simulations : Predicts binding modes and stability in enzyme active sites (e.g., docking to COX-2).
- Metabolite Profiling : LC-MS/MS identifies metabolites formed during hepatic microsomal incubations, revealing metabolic stability .
Q. How do structural modifications (e.g., halogenation, alkyl chain variation) impact the compound’s pharmacokinetic profile?
- SAR Studies : Introduce halogens (Cl, F) at the phenyl ring to enhance lipophilicity and blood-brain barrier penetration.
- Pro-drug Design : Replace the methoxy group with ester moieties to improve oral bioavailability.
- LogP Optimization : Adjust alkyl chain length to balance solubility and membrane permeability .
Q. What experimental strategies mitigate side reactions during large-scale synthesis?
- By-product Analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted starting materials or oxidized by-products).
- Process Optimization : Employ Design of Experiments (DoE) to refine temperature, solvent ratios, and catalyst loading.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, sustainable synthesis .
Methodological Notes
- Contradiction Analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. ITC).
- Advanced Purification : Use preparative HPLC for isolating enantiomers if chirality impacts activity.
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive or cytotoxic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
